molecular formula C10H10N2 B3033024 4-(Azetidin-3-yl)benzonitrile CAS No. 7215-03-4

4-(Azetidin-3-yl)benzonitrile

Cat. No.: B3033024
CAS No.: 7215-03-4
M. Wt: 158.2 g/mol
InChI Key: HSJBGIMFXZFGQR-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)benzonitrile is a chemical compound with the molecular formula C10H10N2. It features a benzonitrile group attached to an azetidine ring, making it a unique structure in organic chemistry. This compound is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidin-3-yl)benzonitrile typically involves the reaction of benzonitrile derivatives with azetidine. One common method includes the nucleophilic substitution reaction where a halogenated benzonitrile reacts with azetidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The product is typically purified through recrystallization or chromatography techniques.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring can be substituted with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like ether or THF.

    Substitution: Nucleophiles such as amines or thiols; in the presence of bases like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(Azetidin-3-yl)benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of 4-(Azetidin-3-yl)benzonitrile involves its interaction with specific molecular targets. The azetidine ring’s strain-driven reactivity allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The benzonitrile group can further enhance binding affinity and specificity through π-π interactions and hydrogen bonding.

Comparison with Similar Compounds

  • 4-(Azetidin-3-yl)benzonitrile hydrochloride
  • 3-(Benzyloxy)azetidine hydrochloride
  • 3-(3-Methoxyphenyl)azetidine hydrochloride

Comparison: this compound stands out due to its unique combination of the azetidine ring and benzonitrile group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer enhanced reactivity and binding affinity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

4-(azetidin-3-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2/c11-5-8-1-3-9(4-2-8)10-6-12-7-10/h1-4,10,12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJBGIMFXZFGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50222472
Record name Benzonitrile, p-(3-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7215-03-4
Record name Benzonitrile, p-(3-azetidinyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007215034
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, p-(3-azetidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50222472
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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